molecular formula C10H14ClN B147617 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride CAS No. 49800-23-9

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

Cat. No. B147617
CAS RN: 49800-23-9
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride (THN) is an organic compound with a wide range of applications in the scientific and medical research fields. It is a derivative of naphthalene, which is a naturally occurring aromatic hydrocarbon. THN is a white crystalline solid with a melting point of about 250 °C and is soluble in water and alcohol. It has been used extensively in research due to its stability and its ability to act as a ligand for a variety of transition metal ions.

Scientific Research Applications

Synthesis and Industrial Production

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has been synthesized for use as an intermediate in monoamine oxidase (MAO) inhibitors. This synthesis process is characterized by its high yield and quality, making it suitable for industrial production (Yu, 2013).

Hydrodenitrogenation Studies

The compound plays a role in the hydrodenitrogenation process, particularly in reactions involving 1-naphthylamine over sulfided NiMo/Al2O3 catalysts. This process is significant for understanding the reaction mechanisms of nitrogenous compounds in catalysis (Zhao, Czyzniewska, & Prins, 2003).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their spasmolytic properties. Some derivatives have shown nerve-selective effects and are more active than reference drugs (Kanao et al., 1982).

Catalysis

The compound has been used to develop unsymmetrical hybrid chiral ligands for Ir-catalyzed asymmetric hydrogenation. This application demonstrates its utility in enhancing enantioselectivity in catalytic reactions (Hu et al., 2012).

Chemical Reactions and Polymerization

This compound is involved in various chemical reactions, such as cyclization and chlorination processes. These reactions are important for synthesizing specific chemical structures and compounds (Kutkevichus & Shablinskas, 1970).

Stereochemistry

The compound has been studied for its stereochemical properties, which are significant in understanding the three-dimensional arrangement of atoms and their impact on chemical reactivity and biological activity (Galpin, Kandeel, & Martin, 1978).

Material Science and Nanotechnology

In nanotechnology, this compound has applications in the adsorption studies of aromatic compounds on carbon nanotubes, which is crucial for environmental remediation and sensing technologies (Chen, Duan, Wang, & Zhu, 2008).

Safety and Hazards

This compound is harmful if swallowed and may cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956094
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3459-02-7, 49800-23-9
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362
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Record name 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride according to the provided research?

A1: The provided research highlights that this compound serves as a crucial intermediate in the synthesis of monoamine oxidase (MAO) inhibitors. [] These inhibitors play a significant role in treating conditions like depression and Parkinson's disease. []

Q2: Can you describe a key stereochemical aspect involved in the synthesis of a derivative of this compound?

A2: A research paper details a large-scale synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a derivative of this compound. [] Achieving the desired stereochemistry at the (1R)-amine center is crucial and achieved through a stereoselective reduction using 9-BBN. This step utilizes a sulfinyl imine intermediate, synthesized from (S)-tetralone and (R)-tert-butylsulfinamide, to ensure the correct stereochemical outcome. []

Q3: Is there a method for separating the enantiomers of Sertraline, a compound related to this compound?

A3: Yes, a validated chiral liquid chromatography method exists for separating Sertraline hydrochloride (cis-(1S, 4S)-4-(3, 4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) from its cis-(1R, 4R) enantiomer. [] This method uses a Chiralpak AD-H column and a mobile phase composed of hexane, isopropyl alcohol, ethanol, and diethyl amine. It allows for the detection and quantification of the cis-(1R, 4R) enantiomer in Sertraline samples. []

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